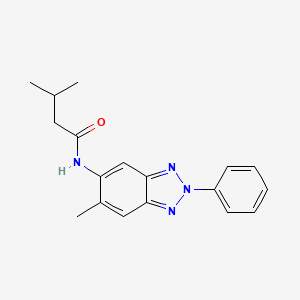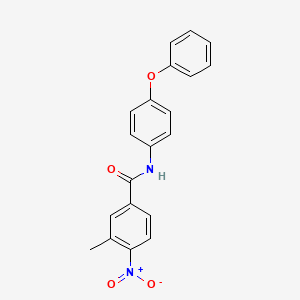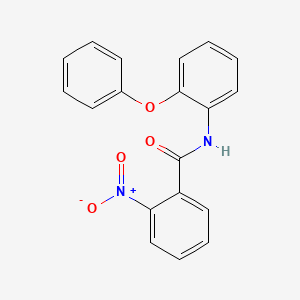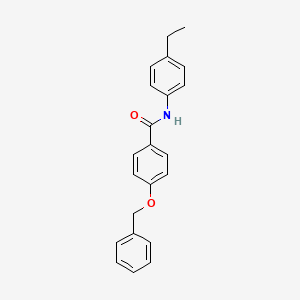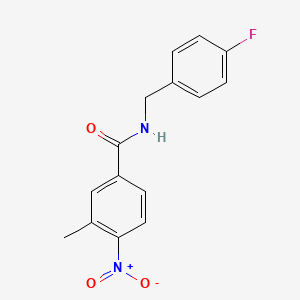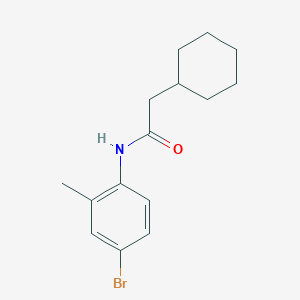
N-(4-bromo-2-methylphenyl)-2-cyclohexylacetamide
Übersicht
Beschreibung
N-(4-bromo-2-methylphenyl)-2-cyclohexylacetamide, also known as BROMO, is a synthetic chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BROMO belongs to the class of cyclohexylacetamide derivatives, which are known for their analgesic, anti-inflammatory, and antipyretic properties.
Wissenschaftliche Forschungsanwendungen
N-(4-bromo-2-methylphenyl)-2-cyclohexylacetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant analgesic and anti-inflammatory effects in animal models of pain and inflammation. This compound has also been shown to have antipyretic effects, making it a potential candidate for the treatment of fever. Additionally, this compound has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Wirkmechanismus
Target of Action
Similar compounds have been known to interact with various protein targets, influencing their function and leading to downstream effects .
Mode of Action
The exact mode of action of N-(4-bromo-2-methylphenyl)-2-cyclohexylacetamide is not well-documented. It’s likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions may alter the conformation or activity of the target proteins, leading to changes in cellular processes .
Biochemical Pathways
Based on its structural similarity to other compounds, it may influence a variety of cellular processes, including signal transduction, gene expression, and metabolic pathways .
Result of Action
The compound’s interaction with its targets could lead to changes in cellular processes, potentially influencing cell growth, differentiation, or survival .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, extreme pH or temperature conditions could affect the compound’s stability or its interaction with target proteins .
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-bromo-2-methylphenyl)-2-cyclohexylacetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a low toxicity profile, making it safe for use in animal studies. This compound has also been shown to exhibit significant analgesic and anti-inflammatory effects, making it a useful tool for investigating the mechanisms underlying pain and inflammation. However, there are also some limitations to the use of this compound in lab experiments. Its mechanism of action is not fully understood, and it may exhibit different effects in different animal models.
Zukünftige Richtungen
There are several future directions for research on N-(4-bromo-2-methylphenyl)-2-cyclohexylacetamide. One area of interest is the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Further studies are needed to investigate the mechanism underlying the neuroprotective effects of this compound and its potential use as a therapeutic agent. Another area of interest is the potential use of this compound in the treatment of chronic pain. Further studies are needed to investigate the analgesic effects of this compound and its potential use as an alternative to opioid painkillers. Additionally, the development of more efficient synthesis methods for this compound could lead to its wider use in scientific research.
In conclusion, this compound is a synthetic chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Its analgesic, anti-inflammatory, and antipyretic effects make it a useful tool for investigating the mechanisms underlying pain and inflammation. Further research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of various diseases.
Eigenschaften
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2-cyclohexylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO/c1-11-9-13(16)7-8-14(11)17-15(18)10-12-5-3-2-4-6-12/h7-9,12H,2-6,10H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVRCJACPQUQVRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)CC2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



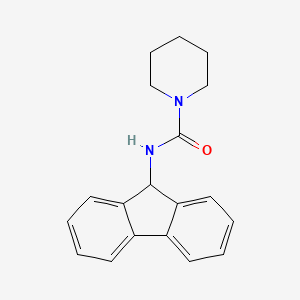
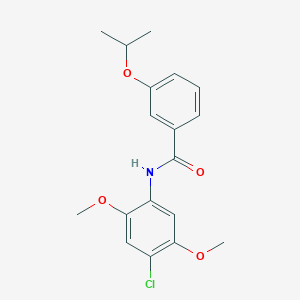
![2-{4-[1-(4-methylcyclohexyl)-4-piperidinyl]-1-piperazinyl}ethanol](/img/structure/B3461342.png)

![4,5-dichloro-2-{[(2-phenylethyl)amino]carbonyl}benzoic acid](/img/structure/B3461359.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-fluorobenzamide](/img/structure/B3461361.png)

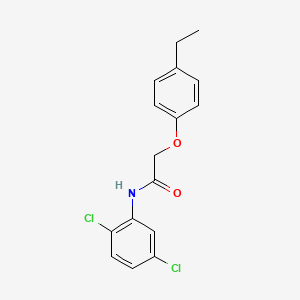
![8-chloro-7-[(3-fluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B3461378.png)
